Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide
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Overview
Description
Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple benzene rings and phosphonium groups, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide typically involves the reaction of dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin with diphenylphosphine and benzyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium groups to phosphines.
Substitution: The bromide ions can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
Scientific Research Applications
Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and catalysts.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide involves its interaction with molecular targets such as enzymes and cellular membranes. The phosphonium groups facilitate the compound’s entry into cells, where it can exert its effects by disrupting cellular processes or interacting with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- Phosphine, (6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl-)
- 6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diylbis[benzyl(diphenyl)phosphonium] dibromide
Uniqueness
Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, dibromide stands out due to its unique structure, which combines multiple benzene rings and phosphonium groups. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
134403-77-3 |
---|---|
Molecular Formula |
C58H56Br2O6P2 |
Molecular Weight |
1070.8 g/mol |
IUPAC Name |
benzyl-[24-[benzyl(diphenyl)phosphaniumyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]-diphenylphosphanium;dibromide |
InChI |
InChI=1S/C58H56O6P2.2BrH/c1-7-19-47(20-8-1)45-65(49-23-11-3-12-24-49,50-25-13-4-14-26-50)53-31-33-55-57(43-53)63-41-37-59-36-40-62-56-34-32-54(44-58(56)64-42-38-60-35-39-61-55)66(51-27-15-5-16-28-51,52-29-17-6-18-30-52)46-48-21-9-2-10-22-48;;/h1-34,43-44H,35-42,45-46H2;2*1H/q+2;;/p-2 |
InChI Key |
BXGNZXHQEXBCNH-UHFFFAOYSA-L |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[P+](CC3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCCOCCOC6=C(C=C(C=C6)[P+](CC7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)OCCO1.[Br-].[Br-] |
Origin of Product |
United States |
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